molecular formula C9H12N4O B6179552 1-nitroso-4-(pyridin-2-yl)piperazine CAS No. 872825-79-1

1-nitroso-4-(pyridin-2-yl)piperazine

Cat. No.: B6179552
CAS No.: 872825-79-1
M. Wt: 192.22 g/mol
InChI Key: YAEBUEIXWHSRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-nitroso-4-(pyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a nitroso group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitroso-4-(pyridin-2-yl)piperazine typically involves the reaction of 4-(pyridin-2-yl)piperazine with nitrosating agents. One common method is the reaction of 4-(pyridin-2-yl)piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling nitrosating agents.

Chemical Reactions Analysis

Types of Reactions

1-nitroso-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-nitroso-4-(pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-nitroso-4-(pyridin-2-yl)piperazine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The pyridinyl group can interact with specific receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-nitroso-4-(pyridin-3-yl)piperazine
  • 1-nitroso-4-(pyridin-4-yl)piperazine
  • 4-(pyridin-2-yl)piperazine

Uniqueness

1-nitroso-4-(pyridin-2-yl)piperazine is unique due to the specific positioning of the nitroso and pyridinyl groups, which can influence its reactivity and interactions with biological targets. This compound’s unique structure allows for specific applications in medicinal chemistry and materials science that may not be achievable with other similar compounds .

Properties

CAS No.

872825-79-1

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

1-nitroso-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C9H12N4O/c14-11-13-7-5-12(6-8-13)9-3-1-2-4-10-9/h1-4H,5-8H2

InChI Key

YAEBUEIXWHSRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.